Canthiphytin
CAS No.:
Cat. No.: VC18490236
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O2 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 14-hydroxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one |
| Standard InChI | InChI=1S/C15H16N2O2/c1-16-8-7-10-9-3-2-4-12(18)15(9)17-13(19)6-5-11(16)14(10)17/h2-4,11,18H,5-8H2,1H3 |
| Standard InChI Key | ICFMTTBSNDFISA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=C3C1CCC(=O)N3C4=C2C=CC=C4O |
Introduction
Chemical Identity and Structural Properties
Canthiphytin (PubChem CID: 611682) is characterized by a fused indole-naphthyridine scaffold. Key structural features include:
The compound’s three-dimensional conformation reveals a planar tricyclic core with a hydroxyl group at position 8 and a methyl group at position 3, critical for its bioactivity .
Biosynthesis and Natural Sources
Canthiphytin is primarily isolated from Zanthoxylum chiloperone var. angustifolium (Rutaceae family). Biosynthetic pathways suggest it originates from tryptophan and terpenoid precursors, involving cyclization and oxidation steps . Unlike its structural analog canthin-6-one, canthiphytin’s hexahydroindole moiety distinguishes its pharmacological profile .
Pharmacological Activities
Anticancer Effects
Canthiphytin demonstrates cytotoxicity against multiple cancer cell lines:
| Cell Line | IC<sub>50</sub> (μM) | Mechanism |
|---|---|---|
| HT29 (Colorectal) | 1.0 | ROS induction, mitochondrial apoptosis |
| DU145 (Prostate) | 1.58 | DNA damage, Bcl-2 downregulation |
Notably, derivative 8h (with an N-methyl piperazine side chain) enhances water solubility and potency, showing an 8.6-fold improvement over the parent compound .
Antimicrobial Activity
Canthiphytin exhibits broad-spectrum antimicrobial effects:
| Pathogen | MIC (μg/mL) | Comparison (Chlorothalonil) |
|---|---|---|
| Fusarium graminearum | 3.91 | 7.81 (Less effective) |
| Staphylococcus aureus | 0.49 | 1.95 (Reference antibiotic) |
Mechanistically, it disrupts amino acid biosynthesis and nitrogen metabolism in fungi, leading to hyphal degeneration .
Synthetic Approaches
Canthiphytin is synthesized via a four-step route:
-
Aldol Condensation: Tryptamine and acetyl-CoA derivatives form the indole core.
-
Cyclization: Acid-catalyzed closure of the naphthyridine ring.
-
Hydroxylation: Enzymatic introduction of the 8-OH group.
Yields remain low (12–15%), necessitating optimization for industrial-scale production .
Applications in Medicine and Industry
-
Oncology: Lead candidate for combination therapies with cisplatin .
-
Agriculture: Antifungal agent against Fusarium species in crops .
-
Traditional Medicine: Historical use in wound healing, though limited modern validation .
Challenges and Future Directions
-
Bioavailability: Poor aqueous solubility hampers clinical translation.
-
Synthetic Complexity: Low yields and costly precursors.
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume